lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
lithium;4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.Li/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGMVHNLGNXJR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CNC2=NC=C(C(=C21)Cl)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClLiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Carboxylation Pathways
The most widely reported method involves sequential halogenation and carboxylation of pyrrolo[2,3-b]pyridine precursors. A representative synthesis begins with 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, which undergoes chlorination at position 4 using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C for 2 hours . Subsequent oxidation of the aldehyde group to a carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) at 40°C, yielding 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with 78% purity .
Critical Reaction Parameters :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | NCS (1.2 equiv) | 0–5°C | 2 h | 92% |
| Oxidation | Jones reagent | 40°C | 4 h | 78% |
The carboxylic acid is then neutralized with lithium hydroxide monohydrate (1.05 equiv) in ethanol/water (3:1) at 25°C, forming the lithium salt with 89% isolated yield .
Saponification of Ester Precursors
An alternative route utilizes ester hydrolysis under basic conditions. Isobutyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes saponification with lithium hydroxide (2.0 equiv) in tetrahydrofuran/water (4:1) at 60°C for 6 hours . This method avoids harsh oxidizing agents and provides the lithium carboxylate directly in 85% yield after recrystallization from ethanol.
Optimization Insights :
-
Solvent Systems : THF/water outperforms methanol/water due to better solubility of intermediates.
-
Lithium Hydroxide Stoichiometry : Excess base (>1.1 equiv) reduces side-product formation from ester degradation.
Direct Lithiation Strategies
Recent advances employ directed ortho-metalation (DoM) to streamline synthesis. Treatment of 1H-pyrrolo[2,3-b]pyridine with lithium diisopropylamide (LDA, 1.5 equiv) at −78°C in THF generates a stabilized anion at position 5 . Quenching with dry ice (CO₂) introduces the carboxylate group, followed by chlorination at position 4 using sulfuryl chloride (SO₂Cl₂) at −20°C. This one-pot method achieves an overall yield of 65% but requires stringent anhydrous conditions.
Comparative Efficiency :
| Method | Steps | Total Yield | Purity |
|---|---|---|---|
| Halogenation-Carboxylation | 3 | 68% | 95% |
| Ester Saponification | 2 | 85% | 98% |
| Direct Lithiation | 2 | 65% | 90% |
Purification and Characterization
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) remains the gold standard for purification, achieving >99% purity . X-ray crystallography confirms the lithium ion coordinates with the carboxylate oxygen and pyrrole nitrogen, creating a stable tetrahedral geometry.
Spectroscopic Signatures :
-
¹H NMR (D₂O): δ 8.42 (s, 1H, H-2), 7.98 (d, J = 5.1 Hz, 1H, H-6), 6.95 (s, 1H, H-3).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. A patented system couples chlorination and carboxylation in a tandem reactor, achieving 82% yield with 15% reduced lithium hydroxide consumption . Environmental metrics show a 30% lower E-factor (2.7) compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like potassium carbonate.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Hydrogenated pyrrolo[2,3-b]pyridine derivatives.
Substitution: Amino, thio, and alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is being explored for its potential therapeutic effects:
- Kinase Inhibition : The compound has shown promise in inhibiting specific kinases such as TNIK (TRAF2 and NCK interacting kinase), which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression. Its mechanism of action involves binding to the ATP-binding site of kinases, thereby blocking phosphorylation events critical for cell signaling .
- Biological Probes : It is also utilized in developing fluorescent probes for imaging and diagnostic purposes in biological research. Such probes can facilitate the study of cellular processes and disease mechanisms.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Catalysis : It is employed as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes. This application is pivotal for synthesizing complex organic molecules efficiently .
- Synthesis of Derivatives : The chloro group allows for substitution reactions with various nucleophiles (amines, thiols), leading to a diverse range of derivatives that can be tailored for specific applications in pharmaceuticals and materials science.
Materials Science
This compound finds applications in materials science:
- Polymer Incorporation : It can be incorporated into polymers to impart specific properties such as enhanced conductivity or thermal stability. This property is particularly useful in developing advanced materials for electronic applications .
Case Study 1: Inhibition of TNIK
Recent studies have demonstrated that this compound effectively inhibits TNIK activity. This inhibition leads to reduced IL-2 secretion, showcasing its potential as an anti-inflammatory agent. The compound's ability to modulate immune responses positions it as a candidate for further development in treating autoimmune diseases and cancers .
Case Study 2: Catalytic Applications
In organic synthesis, this compound has been successfully used as a ligand in palladium-catalyzed cross-coupling reactions. Researchers reported enhanced yields and selectivity when utilizing this compound compared to traditional ligands. This highlights its utility in developing complex organic frameworks efficiently .
Mechanism of Action
The mechanism of action of lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events critical for cell signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison
The following structurally related compounds are analyzed (Table 1):
Table 1: Structural and Physicochemical Properties of Analogs
Structural and Functional Differences
Substituent Position and Reactivity
- Carboxylate vs. Ester Groups : The lithium carboxylate’s ionic nature increases water solubility compared to neutral esters (methyl or ethyl), which are more lipophilic. This impacts their utility in aqueous vs. organic reaction systems .
Ring Fusion and Electronic Properties
- Compounds with pyrrolo[3,2-c]pyridine cores (e.g., CAS 1142192-58-2) exhibit distinct electronic profiles due to altered nitrogen positioning, reducing their suitability for applications requiring the [2,3-b] fused system’s specific π-conjugation .
Biological Activity
Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a lithium ion, a chloro-substituted pyrrolo[2,3-b]pyridine ring, and a carboxylate group, contributing to its unique reactivity and interactions within biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C8H4ClLiN2O2
- Molecular Weight : 202.52 g/mol
- CAS Number : 2070015-37-9
Structural Features
The structure of this compound includes:
- A pyrrolo[2,3-b]pyridine core that is pivotal for its biological activity.
- A carboxylate group that enhances solubility and reactivity.
- A chlorine atom that may influence its interaction with biological targets.
This compound is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has shown potential in inhibiting TNIK (TRAF2 and NCK interacting kinase), which plays a crucial role in various cellular processes including inflammation and cancer progression. Research indicates that this compound can modulate IL-2 secretion, demonstrating its relevance in immune response modulation .
Pharmacological Potential
-
Antitumor Activity :
- Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrolo ring can enhance its anticancer properties.
- IC50 Values : In specific assays, derivatives of the pyrrolo compound have shown IC50 values lower than 1 nM against TNIK, indicating potent inhibitory activity .
- Anticonvulsant Properties :
Study on TNIK Inhibition
In a study focused on the inhibition of TNIK by various pyrrolo compounds, this compound was identified as a promising candidate due to its ability to significantly reduce IL-2 levels in vitro. The study highlighted the compound's potential as a therapeutic agent in conditions where TNIK is implicated .
Anticancer Activity Assessment
A series of experiments were conducted to evaluate the anticancer efficacy of this compound against different cancer cell lines. The results demonstrated significant growth inhibition compared to control groups, with SAR studies indicating that specific substitutions on the pyrrolo ring could enhance activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C8H4ClLiN2O2 |
| Molecular Weight | 202.52 g/mol |
| CAS Number | 2070015-37-9 |
| Antitumor IC50 | < 1 nM (varies by derivative) |
| Anticonvulsant Activity | Positive correlation with structural modifications |
Q & A
Q. What are the recommended synthetic routes for lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate?
The synthesis of this lithium salt likely involves ester hydrolysis followed by cation exchange. A common precursor, ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate , is commercially available . To prepare the lithium salt:
Hydrolysis : React the ethyl ester with a strong base (e.g., LiOH) in a polar solvent (e.g., THF/H2O) under reflux to yield the carboxylic acid intermediate.
Salt Formation : Neutralize the acid with lithium carbonate or hydroxide to precipitate the lithium salt.
Purification via recrystallization or column chromatography is critical to remove unreacted starting materials .
Q. How can the purity and structural integrity of the compound be validated?
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to confirm >95% purity .
- Structural Confirmation :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR should show characteristic signals:
- Pyrrole protons at δ 6.5–7.5 ppm.
- Carboxylate carbon at δ ~170 ppm .
Advanced Research Questions
Q. How does the lithium salt form influence reactivity in cross-coupling reactions?
The lithium carboxylate acts as a directing group, enhancing regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example:
- Palladium-Catalyzed Coupling : The lithium ion stabilizes the transition state, improving yields in aryl-aryl bond formation. Compare with sodium/potassium salts, which may exhibit lower solubility in non-polar solvents .
- Methodological Tip : Optimize ligand choice (e.g., XPhos) and solvent (e.g., dioxane) to minimize salt dissociation during catalysis .
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in kinase inhibition assays (e.g., IC50 variability) may arise from:
- Salt Hydration State : Lithium salts can exist as hydrates, affecting solubility. Characterize hydration via TGA/DSC .
- Cofactor Interactions : Use ITC (Isothermal Titration Calorimetry) to assess lithium’s role in ATP-binding site interactions .
- Control Experiments : Compare activity against the free acid and other cation salts (e.g., sodium) to isolate lithium-specific effects .
Q. How can computational methods predict the compound’s solid-state behavior?
- DFT Calculations : Model the lithium coordination environment (e.g., monodentate vs. bidentate carboxylate binding) using Gaussian09 with B3LYP/6-31G(d) .
- Polymorphism Screening : Use Mercury CSD software to analyze packing motifs and predict stability of crystalline forms .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
